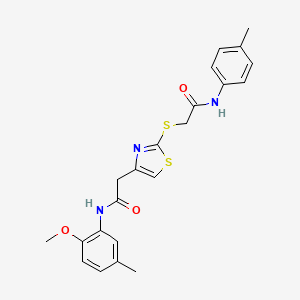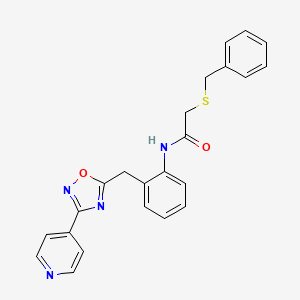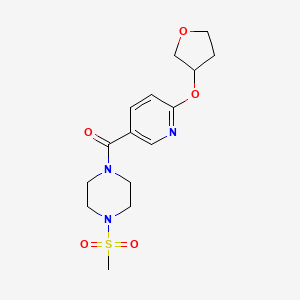
2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic organic compound belonging to the purine class. Known for its complex structure and diverse functional groups, it offers significant potential in various fields such as medicinal chemistry, molecular biology, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis:
Starting Materials: : Begins with commercially available 4-(benzyloxy)benzaldehyde and 3,4-dimethylphenylamine.
Formation of Intermediate: : The aldehyde is reacted with an amine to form an imine intermediate under anhydrous conditions.
Cyclization: : The imine undergoes cyclization with guanine to form the purine core.
Final Carboxamide Formation: : The resulting purine derivative is then treated with appropriate reagents to form the carboxamide functional group.
Industrial Production Methods: While the above route is common in laboratory settings, industrial production might involve optimized conditions:
Catalysts: : Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: : Optimized reaction conditions to maximize yield.
Purification: : Advanced purification techniques like chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Undergoes oxidation reactions typically forming oxo derivatives.
Reduction: : Reductive conditions can lead to the reduction of functional groups such as carbonyl to alcohol.
Substitution: : Exhibits substitution reactions particularly at the aromatic rings.
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Substitution Conditions: : Use of electrophilic or nucleophilic agents like halogens or nitrites.
Oxidation: : Formation of benzoic acid derivatives.
Reduction: : Formation of corresponding alcohols or amines.
Substitution: : Variety of substituted purine derivatives.
Scientific Research Applications
2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide finds applications in:
Chemistry: : Studying its reactivity and as a precursor for more complex molecules.
Biology: : Investigating its interaction with biomolecules.
Medicine: : Potential use in drug development due to its complex structure.
Industry: : Possible applications in material sciences for the creation of specialized polymers and composites.
Mechanism of Action
The compound interacts primarily through its purine core:
Molecular Targets: : Binds to various enzymes and receptors.
Pathways Involved: : Modulates pathways involving purine metabolism and signaling.
Comparison with Similar Compounds
Compared to other purine derivatives, this compound exhibits unique interactions due to its bulky substituents:
Similar Compounds
9-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
2-(4-methoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness: : The benzyloxy and dimethylphenyl substituents provide additional hydrophobic interactions and steric hindrance, influencing its chemical and biological activity.
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-16-8-11-20(14-17(16)2)32-26-23(30-27(32)34)22(24(28)33)29-25(31-26)19-9-12-21(13-10-19)35-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H2,28,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWLJRKCEHZQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685504.png)
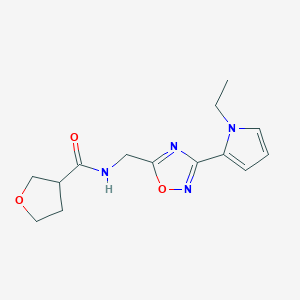
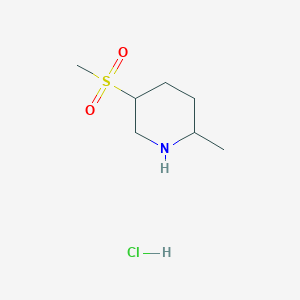
![[(3,5-Dimethylbenzyl)thio]acetic acid](/img/structure/B2685508.png)

![1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2685510.png)
![3-bromo-2-methyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2685511.png)
![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685514.png)
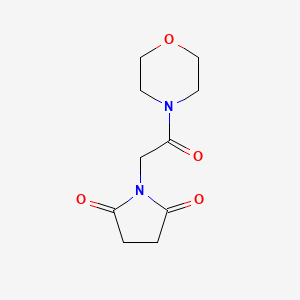
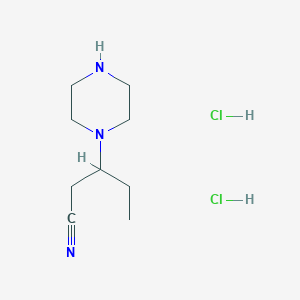
![(2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2685517.png)
